

Introduction to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and its Significance

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Compound of Interest

Compound Name: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Cat. No.: B1503097

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4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a unique bifunctional molecule incorporating an aromatic aldehyde, a hydroxyl group, and an internal alkyne.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Understanding its solubility is paramount for its effective use in various applications, from reaction engineering and purification to formulation development.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₂	[3][4][5]
Molecular Weight	174.20 g/mol	[4][5]
Appearance	Solid (Brown solid)	[1][3]
LogP	1.233	[5]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[4][5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.^[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** is influenced by its various functional groups. The aromatic ring and the butynyl chain are largely nonpolar, while the aldehyde and hydroxyl groups are polar and capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).^[7] HSP theory decomposes the total cohesive energy of a substance into three components:

- δ_d (Dispersion): Arising from London dispersion forces.
- δ_p (Polar): Arising from dipole-dipole interactions.
- δ_h (Hydrogen Bonding): Arising from hydrogen bond formation.

The total Hansen solubility parameter (δ_t) is calculated as: $\delta_t^2 = \delta_d^2 + \delta_p^2 + \delta_h^2$ ^[8]

For a solute to dissolve in a solvent, their HSP values should be similar. While experimentally determined HSP values for **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** are not readily available, they can be estimated using group contribution methods.^[9]

Estimated Solubility Profile in Common Organic Solvents

Based on the structural features of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** and the principles of solubility, a qualitative solubility profile can be predicted.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	The hydroxyl group of the solute can form hydrogen bonds with the solvent. The polar aldehyde group also contributes to favorable interactions.
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)	High	The polar carbonyl group of the solute can engage in dipole-dipole interactions with the solvent. The absence of acidic protons in the solvent prevents unwanted reactions with the aldehyde.
Nonpolar Aprotic	Hexane, Toluene	Low to Moderate	The nonpolar aromatic ring and butynyl chain will have favorable interactions with these solvents. However, the polar hydroxyl and aldehyde groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to High	These solvents have a moderate polarity and can interact with both the polar and nonpolar

regions of the solute molecule.

This predicted profile is supported by the known solubility of the related compound, 4-hydroxybenzaldehyde, which is soluble in organic solvents like ethanol, ether, acetone, and ethyl acetate.[\[10\]](#)[\[11\]](#)

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde**.

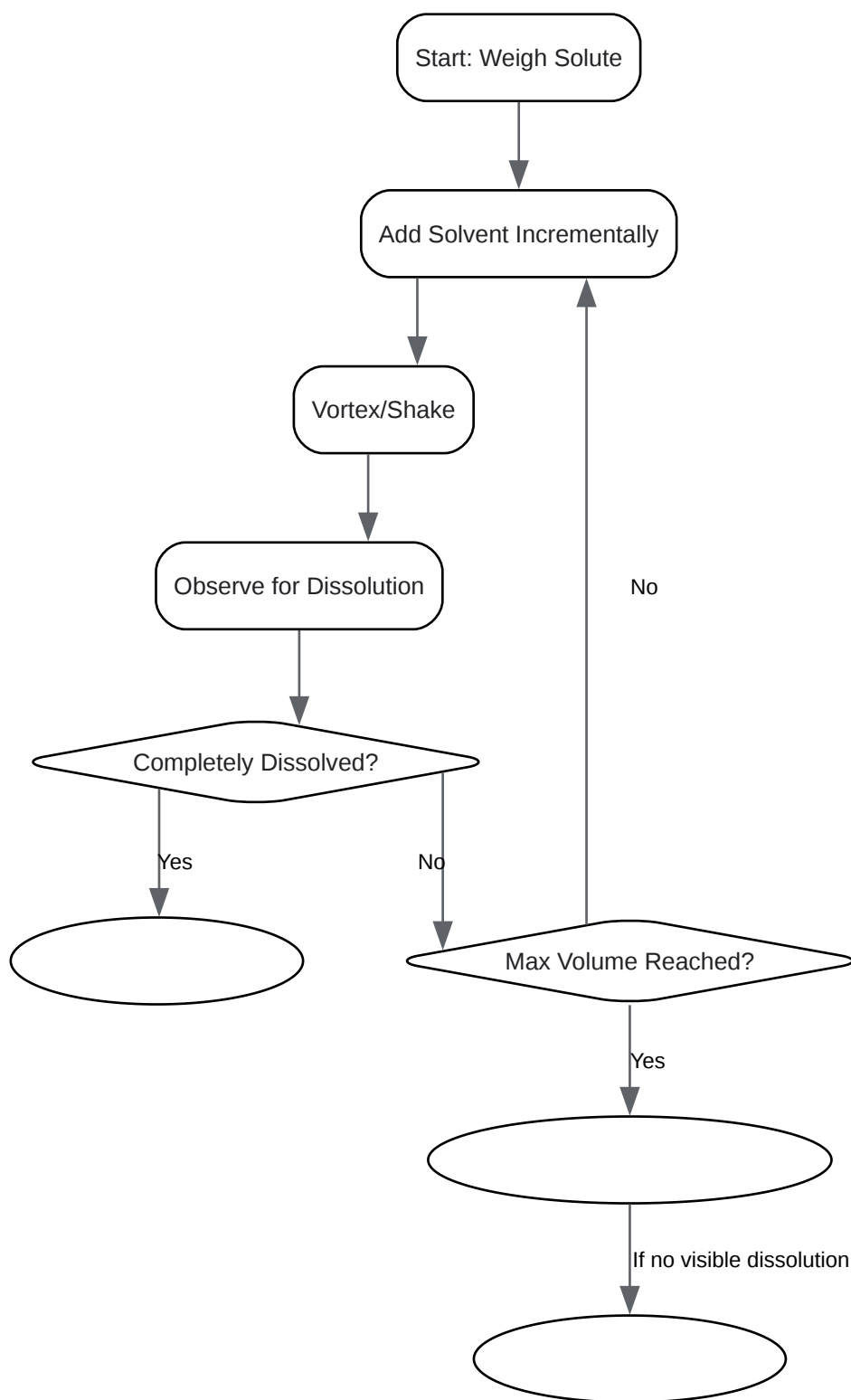
Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a simple test tube method.[\[12\]](#)
[\[13\]](#)

Protocol:

- Place approximately 10-20 mg of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** into a small test tube.
- Add the selected organic solvent dropwise, vortexing or shaking after each addition.
- Continue adding the solvent up to a total volume of 1 mL.
- Observe for complete dissolution of the solid.
- Categorize the solubility as:
 - Soluble: Complete dissolution.
 - Slightly Soluble: Partial dissolution.
 - Insoluble: No apparent dissolution.

Diagram of the Qualitative Solubility Testing Workflow:



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Caption: A flowchart of the qualitative solubility testing protocol.

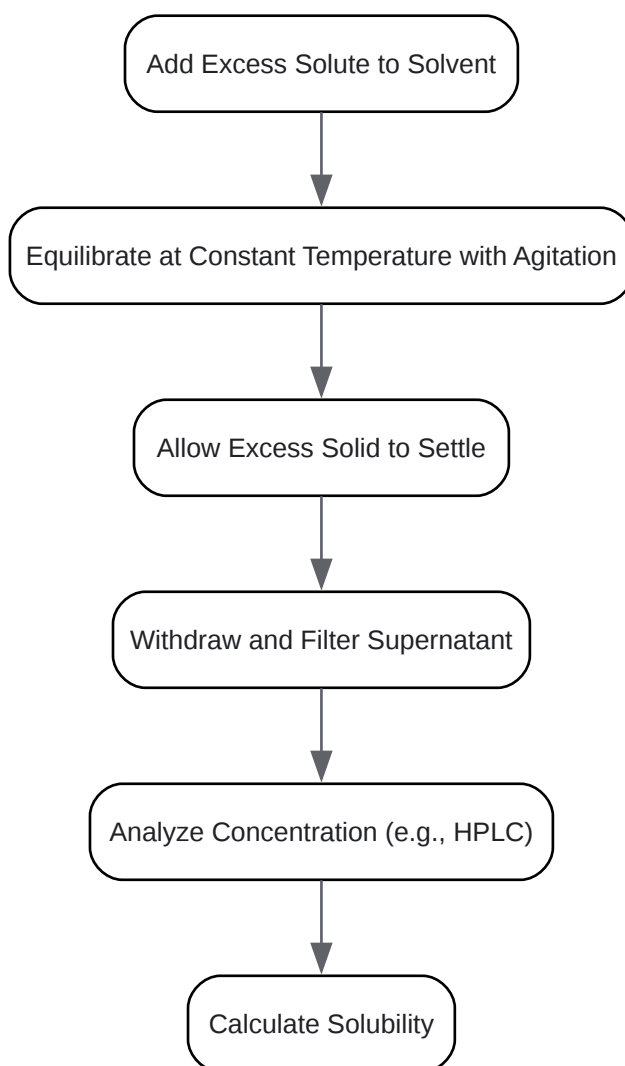
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.^[6]

Protocol:

- Prepare a series of vials for each solvent to be tested.
- Add an excess amount of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** to each vial to ensure a saturated solution is formed.
- Add a known volume of the selected organic solvent to each vial.
- Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).
- Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
- Dilute the aliquot with a suitable solvent and analyze the concentration of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:



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Caption: A workflow diagram for the quantitative shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** in organic solvents:

- **Temperature:** For most solid solutes, solubility increases with increasing temperature.[6] This is an endothermic process where heat input helps to overcome the lattice energy of the solid.
- **Solvent Polarity:** As discussed, a closer match in polarity between the solute and solvent will generally lead to higher solubility.[6]

- Purity of the Compound: Impurities can affect the measured solubility.
- Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical methodologies for researchers, scientists, and drug development professionals to effectively work with this versatile compound. It is anticipated that **4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde** will exhibit high solubility in polar protic and aprotic solvents and moderate solubility in nonpolar and chlorinated solvents. Experimental verification using the outlined protocols is strongly recommended for specific applications.

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